Orenetide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This condition is characterized by a distressing and persistent deficiency of sexual fantasies and desire for sexual activity, significantly impacting the quality of life of affected individuals . Orenetide is administered through a nasal spray, which delivers the drug to the olfactory and trigeminal nerves in the nasal cavity, allowing it to accumulate in the olfactory bulb and further in the brain .

Preparation Methods

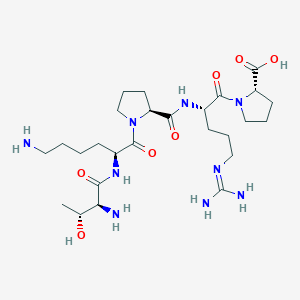

Synthetic Routes and Reaction Conditions: Orenetide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Chain Elongation: Subsequent amino acids are added one by one in a specific sequence using coupling reagents.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The peptide is then purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Orenetide undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide.

Major Products:

Oxidation: Formation of disulfide-bonded peptides.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Orenetide has significant potential in various scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Biology: Investigated for its role in modulating sexual desire and its effects on brain function.

Medicine: Developed as a therapeutic agent for hypoactive sexual desire disorder, with ongoing clinical trials to evaluate its efficacy and safety.

Industry: Potential applications in the development of peptide-based therapeutics and drug delivery systems

Mechanism of Action

The exact mechanism of action of Orenetide is not fully elucidated. it is believed to act on brain structures responsible for the regulation of sexual and reproductive behavior. This compound likely interacts with specific receptors or pathways in the brain, leading to an increase in sexual desire and a reduction in distress associated with low sexual desire .

Comparison with Similar Compounds

Flibanserin: A non-peptide drug used for the treatment of hypoactive sexual desire disorder. Unlike Orenetide, it acts on serotonin receptors in the brain.

Bremelanotide: A peptide drug that activates melanocortin receptors, used for the treatment of hypoactive sexual desire disorder.

Comparison:

Mechanism of Action: this compound’s mechanism involves brain structures regulating sexual behavior, while Flibanserin targets serotonin receptors and Bremelanotide activates melanocortin receptors.

Administration: this compound is administered via nasal spray, whereas Flibanserin is taken orally and Bremelanotide is administered via subcutaneous injection.

Efficacy and Safety: Clinical trials have shown that this compound has a favorable safety profile and significant efficacy in increasing sexual desire and reducing distress

This compound stands out due to its unique administration route and promising clinical trial results, making it a valuable addition to the therapeutic options for hypoactive sexual desire disorder.

Properties

CAS No. |

1124168-43-9 |

|---|---|

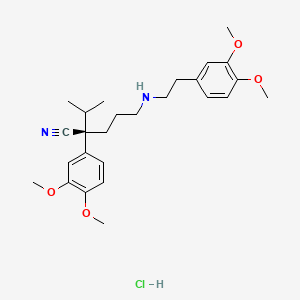

Molecular Formula |

C26H47N9O7 |

Molecular Weight |

597.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H47N9O7/c1-15(36)20(28)22(38)33-16(7-2-3-11-27)23(39)34-13-5-9-18(34)21(37)32-17(8-4-12-31-26(29)30)24(40)35-14-6-10-19(35)25(41)42/h15-20,36H,2-14,27-28H2,1H3,(H,32,37)(H,33,38)(H,41,42)(H4,29,30,31)/t15-,16+,17+,18+,19+,20+/m1/s1 |

InChI Key |

XHFIMNICAYXOAS-HLXURNFRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

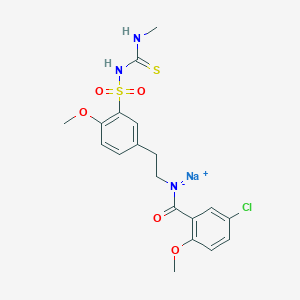

![sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B10752392.png)

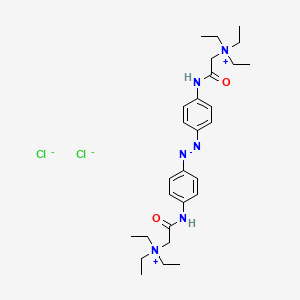

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752395.png)

![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752407.png)

![7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752411.png)

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B10752420.png)

![[(4Z,6Z,8S,9R,10Z,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752422.png)

![(3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate](/img/structure/B10752438.png)

![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B10752444.png)

![2-[2-[Carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]acetate;manganese](/img/structure/B10752445.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)